N-benzyl-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-2-methylbenzenesulfonamide
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Overview
Description
N-benzyl-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-2-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzyl group, an isothiazolidinone ring, and a sulfonamide group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-2-methylbenzenesulfonamide typically involves multiple steps. One common method includes the following steps:
Formation of the Isothiazolidinone Ring: This step involves the reaction of a suitable precursor with sulfur and oxygen sources under controlled conditions to form the isothiazolidinone ring.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the intermediate compound.
Sulfonamide Formation: The final step involves the reaction of the intermediate with a sulfonyl chloride to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
N-benzyl-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-2-methylbenzenesulfonamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-benzyl-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide
- N-ethyl-4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-2-methylbenzenesulfonamide
Uniqueness
N-benzyl-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-2-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H22N2O5S2 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-benzyl-N-ethyl-2-methyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C19H22N2O5S2/c1-3-20(14-16-7-5-4-6-8-16)28(25,26)18-10-9-17(13-15(18)2)21-19(22)11-12-27(21,23)24/h4-10,13H,3,11-12,14H2,1-2H3 |
InChI Key |
ZTWWGLSLMRZWLL-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C=C2)N3C(=O)CCS3(=O)=O)C |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=C(C=C2)N3C(=O)CCS3(=O)=O)C |
Origin of Product |
United States |
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